molecular formula C13H17NO3 B10785979 N-Methylethylone

N-Methylethylone

Cat. No.: B10785979
M. Wt: 235.28 g/mol
InChI Key: AKDKKEIHDXROHU-UHFFFAOYSA-N
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Description

N-Methylethylone (C₁₃H₁₇NO₃), also known as 1-(2H-1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one, is a synthetic cathinone derivative with a nominal molecular mass of 235 Da . Structurally, it features a benzodioxole ring linked to a substituted propanone backbone, with an ethyl-methylamine substituent at the β-position. This design places it within the broader class of β-keto-amphetamines, which are notorious for their psychoactive properties.

However, it has been identified in adulterated ecstasy tablets alongside MDMA, raising concerns about unintentional exposure and synergistic effects . Analytical methods, such as high-resolution mass spectrometry (HRMS), have been critical in its identification, particularly due to its molecular weight and fragmentation patterns .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one

InChI

InChI=1S/C13H17NO3/c1-4-14(3)9(2)13(15)10-5-6-11-12(7-10)17-8-16-11/h5-7,9H,4,8H2,1-3H3

InChI Key

AKDKKEIHDXROHU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)C(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylethylone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine and formaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: N-Methylethylone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Methylethylone has several scientific research applications, including:

Mechanism of Action

N-Methylethylone is structurally similar to other substituted cathinones such as methylone, ethylone, and butylone. it is unique in its specific substitution pattern, which influences its pharmacological profile and potency. Compared to methylone and ethylone, this compound has a distinct balance of stimulant and empathogenic effects, making it a compound of interest for research and forensic analysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Methylethylone vs. Dipentylone (N,N-Dimethylpentylone)

Dipentylone (C₁₄H₁₉NO₃·HCl), a hydrochlorinated analog, shares the benzodioxole core but differs in its substitution pattern. Key distinctions include:

Property This compound Dipentylone
Molecular Formula C₁₃H₁₇NO₃ C₁₄H₁₉NO₃·HCl
Molecular Weight 235 Da 285.8 Da
Substituents Ethyl-methylamine Dimethylamine, pentanone chain
Purity in Samples Often mixed with MDMA Typically ≥98% pure

This compound vs. MDMA

Contrasts include:

  • Pharmacological Effects: this compound induces stronger stimulatory effects (e.g., elevated heart rate, blood pressure) due to its cathinone backbone, which inhibits norepinephrine-dopamine reuptake more aggressively than MDMA’s serotonin-focused mechanism .
  • Metabolic Pathways : this compound undergoes complex metabolism, producing 13,367 putative metabolites (e.g., hydroxylated, demethylated derivatives) across bodily fluids, far exceeding MDMA’s simpler metabolic profile .

Pharmacological and Toxicological Risks

  • Stimulation Profile: Synthetic cathinones like this compound exceed MDMA in cardiovascular stimulation, posing acute risks for hypertensive crises or arrhythmias .
  • Detection Challenges : Co-adulteration with MDMA complicates forensic identification. HRMS-based methods (e.g., iHS-HM algorithms) are essential for distinguishing this compound (235 Da) from MDMA (193 Da) in mixed samples .

Analytical and Regulatory Considerations

  • Metabolite Identification : Over 13,000 metabolites of this compound have been cataloged, with 3751–3775 detected in urine, blood, and saliva . This metabolic complexity necessitates advanced LC-MS/MS protocols for accurate detection.
  • Legal Status : Unlike MDMA, this compound lacks extensive regulatory history but is increasingly monitored under analog laws due to its structural similarity to Schedule I substances .

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